3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(diethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(diethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzodioxole moiety, a thiazolidine ring, and a pyrido[1,2-a]pyrimidinone core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(diethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole moiety, followed by the formation of the thiazolidine ring through cyclization reactions. The final step involves the coupling of the thiazolidine intermediate with the pyrido[1,2-a]pyrimidinone core under specific reaction conditions, such as the use of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(diethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole or pyrido[1,2-a]pyrimidinone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(diethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one: has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the synthesis of advanced materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(diethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Ethyl acetoacetate
Uniqueness
3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(diethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one: is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings
Properties
Molecular Formula |
C24H22N4O4S2 |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-(diethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22N4O4S2/c1-3-26(4-2)21-16(22(29)27-10-6-5-7-20(27)25-21)12-19-23(30)28(24(33)34-19)13-15-8-9-17-18(11-15)32-14-31-17/h5-12H,3-4,13-14H2,1-2H3/b19-12- |
InChI Key |
NJHUHTPQFUALKE-UNOMPAQXSA-N |
Isomeric SMILES |
CCN(CC)C1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CCN(CC)C1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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